

Ddr2-IN-1: A Chemical Probe for Elucidating DDR2 Function

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Compound of Interest

Compound Name: Ddr2-IN-1

Cat. No.: B12424175

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Discoidin Domain Receptor 2 (DDR2) is a receptor tyrosine kinase (RTK) that plays a crucial role in cell adhesion, proliferation, migration, and extracellular matrix remodeling.[1] Unlike most RTKs, which are activated by soluble growth factors, DDR2 is activated by binding to fibrillar collagens.[1] Dysregulation of DDR2 signaling has been implicated in a variety of diseases, including cancer, fibrosis, and osteoarthritis, making it an attractive therapeutic target.[2] **Ddr2-IN-1** (also known as ALW-II-49-7) is a potent and selective small molecule inhibitor of DDR2, serving as a valuable chemical probe to investigate the biological functions of DDR2 and to explore its therapeutic potential. This guide provides a comprehensive overview of **Ddr2-IN-1**, including its biochemical and cellular activities, and detailed protocols for its use in research.

Biochemical and Cellular Activity of Ddr2-IN-1

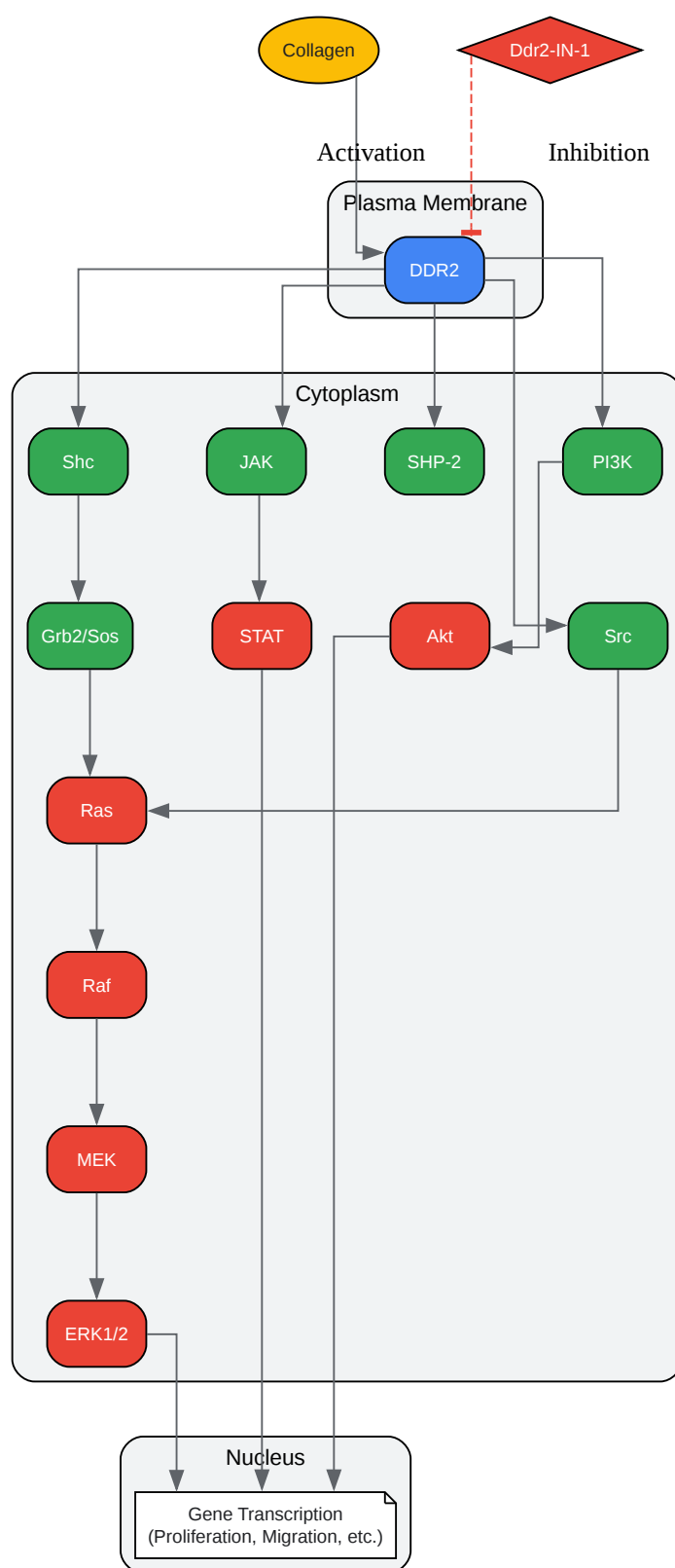
Ddr2-IN-1 is a type II kinase inhibitor that targets the inactive "DFG-out" conformation of the DDR2 kinase domain.[3] It exhibits potent inhibition of DDR2 kinase activity and also shows activity against the closely related DDR1 and Ephrin receptor B2 (EphB2).

Table 1: In Vitro Potency and Selectivity of **Ddr2-IN-1**

Target	Assay Type	IC50 / EC50 (nM)	Reference
DDR2	Biochemical Kinase Assay	26	[2]
DDR2	Biochemical Kinase Assay	18.6	[4]
DDR1	Biochemical Kinase Assay	12.4	[4]
EphB2	Cell-based Assay	40	[2]

DDR2 Signaling Pathway

Upon binding to collagen, DDR2 undergoes autophosphorylation, initiating a cascade of downstream signaling events. Key signaling nodes include Shc, Src, JAK, SHP-2, and the downstream pathways of RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT.[\[1\]](#)[\[3\]](#)[\[5\]](#)[\[6\]](#) These pathways collectively regulate various cellular processes.



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DDR2 Signaling Pathway and Inhibition by **Ddr2-IN-1**

Experimental Protocols

Biochemical Kinase Assays

1. Radiometric [^{32}P]-ATP Incorporation Assay^[7]

This assay measures the transfer of the γ -phosphate from [^{32}P]-ATP to a substrate peptide by DDR2 kinase.

- Materials:
 - Recombinant human DDR2 kinase (e.g., GST-DDR2 fusion protein)^[7]
 - Substrate peptide (e.g., Axltide)^[7]
 - [γ - ^{32}P]ATP
 - Kinase assay buffer (e.g., 5 mM MOPS, pH 7.2, 2.5 mM β -glycerophosphate, 1 mM EGTA, 0.4 mM EDTA, 4 mM MgCl_2 , 5 mM MnCl_2 , 0.05 mM DTT, 50 ng/ μl BSA)
 - P81 phosphocellulose paper
 - 1% Phosphoric acid
 - Scintillation counter
- Procedure:
 - Prepare a reaction mixture containing kinase assay buffer, substrate peptide, and recombinant DDR2 enzyme.
 - Add **Ddr2-IN-1** at various concentrations to the reaction mixture and incubate.
 - Initiate the kinase reaction by adding [γ - ^{32}P]ATP.
 - Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).^[7]
 - Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.^[7]

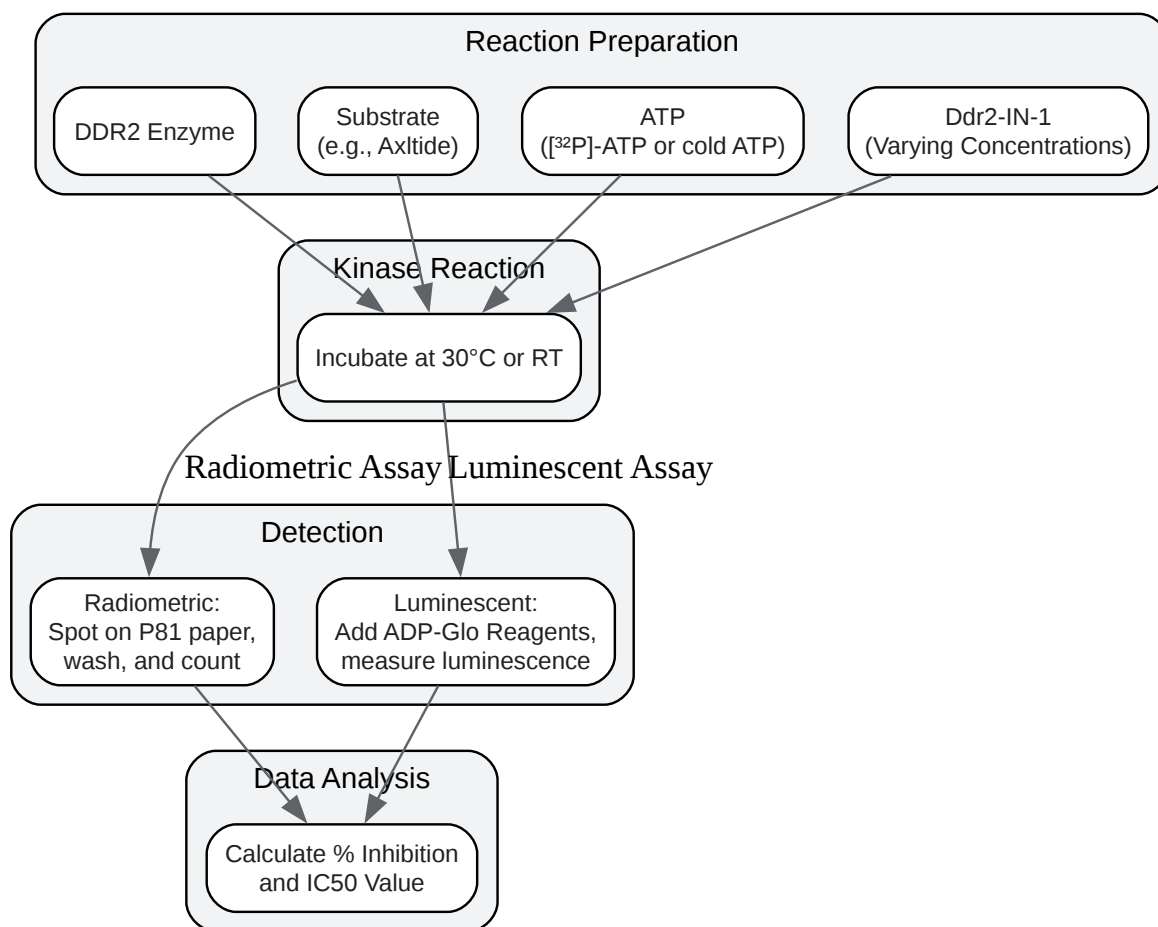
- Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [^{32}P]-ATP.[7]
- Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
- Calculate the percentage of inhibition at each concentration of **Ddr2-IN-1** and determine the IC50 value.

2. ADP-Glo™ Luminescent Kinase Assay[8]

This is a non-radioactive, homogeneous assay that measures ADP production, which is a universal product of kinase reactions.

- Materials:
 - Recombinant human DDR2 kinase
 - Substrate peptide
 - ATP
 - ADP-Glo™ Kinase Assay Kit (Promega)
 - **Ddr2-IN-1**
 - Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 2.5mM MnCl₂, 50μM DTT)[8]
- Procedure:
 - Set up the kinase reaction in a multi-well plate with DDR2 enzyme, substrate, ATP, and varying concentrations of **Ddr2-IN-1**.
 - Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[8]
 - Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

- Incubate for 40 minutes at room temperature.[8]
- Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate for 30 minutes at room temperature.[8]
- Measure the luminescence using a plate reader.
- The luminescent signal is proportional to the ADP produced and thus to the kinase activity. Calculate the IC₅₀ value for **Ddr2-IN-1**.



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Workflow for DDR2 Kinase Inhibition Assays

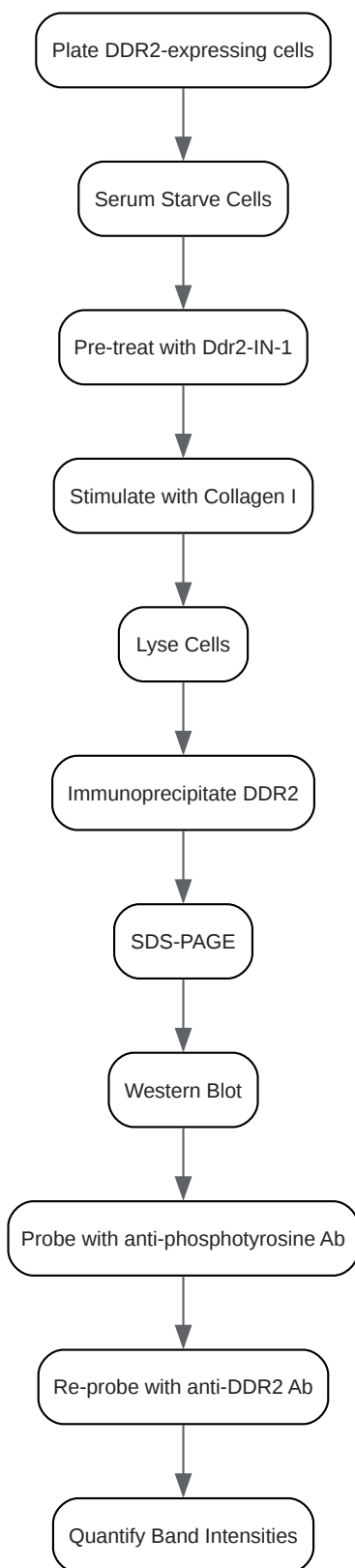
Cell-Based Assays

1. DDR2 Phosphorylation Assay[9][10]

This assay measures the ability of **Ddr2-IN-1** to inhibit collagen-induced autophosphorylation of DDR2 in a cellular context.

- Materials:
 - Cells expressing DDR2 (e.g., HEK293 cells overexpressing DDR2, or cell lines with endogenous DDR2)
 - Collagen type I
 - **Ddr2-IN-1**
 - Cell lysis buffer
 - Anti-DDR2 antibody for immunoprecipitation
 - Anti-phosphotyrosine antibody (e.g., 4G10) for western blotting
 - Protein A/G agarose beads
 - SDS-PAGE and western blotting reagents
- Procedure:
 - Plate cells and allow them to adhere.
 - Starve cells in serum-free medium.
 - Pre-treat cells with various concentrations of **Ddr2-IN-1** for a specified time (e.g., 1 hour).
[9]
 - Stimulate the cells with collagen type I (e.g., 10 µg/ml for 18 hours).[10]

- Lyse the cells and quantify protein concentration.
- Immunoprecipitate DDR2 from the cell lysates using an anti-DDR2 antibody and protein A/G beads.
- Separate the immunoprecipitated proteins by SDS-PAGE.
- Perform western blotting and probe with an anti-phosphotyrosine antibody to detect phosphorylated DDR2.
- Re-probe the membrane with an anti-DDR2 antibody to confirm equal loading.
- Quantify the band intensities to determine the inhibition of DDR2 phosphorylation.



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Workflow for Cell-Based DDR2 Phosphorylation Assay

In Vivo Applications

While specific pharmacokinetic and detailed quantitative efficacy data for **Ddr2-IN-1** (ALW-II-49-7) are not extensively published in the public domain, the compound has been utilized in preclinical in vivo models of cancer and osteoarthritis.[11][12] These studies suggest that **Ddr2-IN-1** can be administered systemically (e.g., via intraperitoneal injection) to modulate DDR2 activity in vivo. For researchers planning in vivo studies, it is recommended to perform initial pharmacokinetic and maximum tolerated dose (MTD) studies to determine the appropriate dosing regimen for the specific animal model and disease context.

Conclusion

Ddr2-IN-1 is a potent and valuable chemical probe for investigating the physiological and pathological roles of DDR2. Its well-characterized in vitro activity and demonstrated utility in cell-based assays make it an essential tool for researchers in academia and industry. The detailed protocols provided in this guide should enable scientists to effectively utilize **Ddr2-IN-1** to further unravel the complexities of DDR2 signaling and to accelerate the development of novel therapeutics targeting this important receptor tyrosine kinase. Further studies are warranted to fully elucidate the in vivo pharmacokinetic and pharmacodynamic properties of **Ddr2-IN-1** to better translate its potential into clinical applications.

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